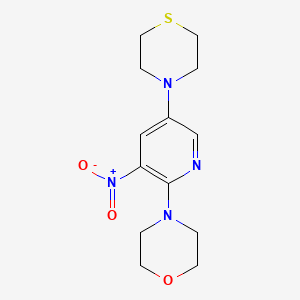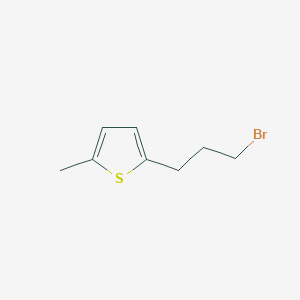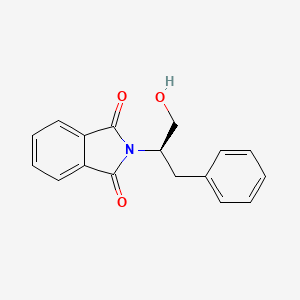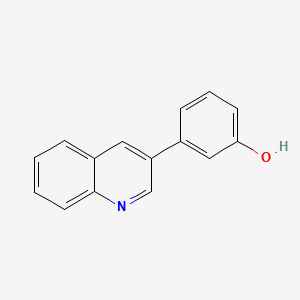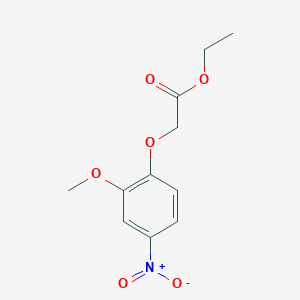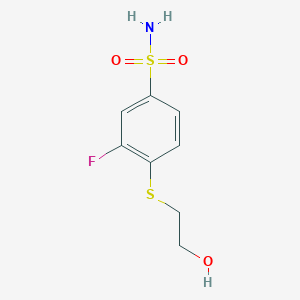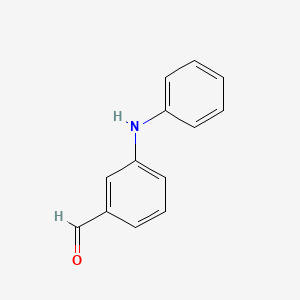
3-(Phenylamino)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Phenylamino)benzaldehyde is an organic compound characterized by the presence of an aniline group attached to the benzaldehyde moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 3-(Phenylamino)benzaldehyde can be synthesized through various methods. One common approach involves the reaction of aniline with benzaldehyde under acidic conditions to form the Schiff base, which is then hydrolyzed to yield this compound. Another method involves the direct nitration of benzaldehyde followed by reduction and subsequent substitution reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. The choice of catalysts and reaction conditions can significantly influence the efficiency of the synthesis.
化学反应分析
Types of Reactions: 3-(Phenylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted aniline derivatives.
科学研究应用
3-(Phenylamino)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with aniline moieties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(Phenylamino)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The aniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
3-Nitrobenzaldehyde: Contains a nitro group instead of an aniline group.
Benzaldehyde: Lacks the aniline group, making it less reactive in certain substitution reactions.
Aniline: Lacks the aldehyde group, limiting its reactivity in oxidation and reduction reactions.
Uniqueness: 3-(Phenylamino)benzaldehyde is unique due to the presence of both an aniline and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C13H11NO |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
3-anilinobenzaldehyde |
InChI |
InChI=1S/C13H11NO/c15-10-11-5-4-8-13(9-11)14-12-6-2-1-3-7-12/h1-10,14H |
InChI 键 |
GUJWJEWMDDPVSV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC=CC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


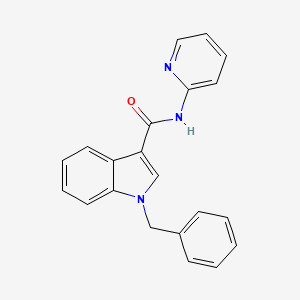
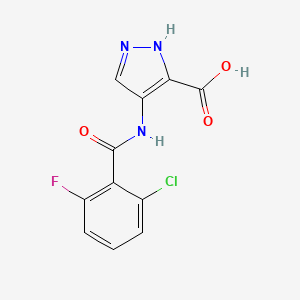
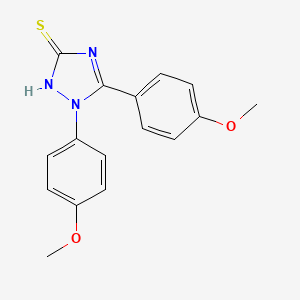
![(R)-3-[(p-toluenesulfonyl)oxy]tetrahydrothiophene](/img/structure/B8700779.png)
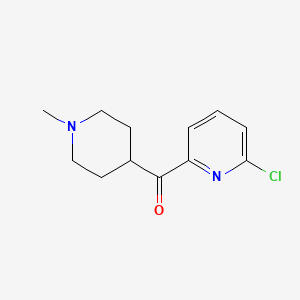
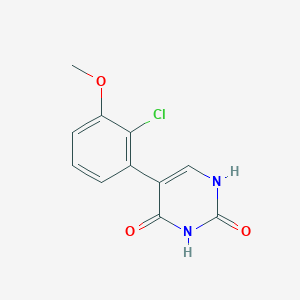
![5-[(3-FLUOROPHENYL)METHOXY]-2,3-DIHYDROISOINDOL-1-ONE](/img/structure/B8700795.png)
